5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 5th position, a difluorocyclobutylmethoxy group at the 6th position, and a carbonitrile group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring at the 5th position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Difluorocyclobutylmethoxy Group: This step involves the reaction of the pyridine derivative with a difluorocyclobutylmethanol derivative under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A simpler pyridine derivative with a carbonitrile group at the 3rd position.
2,6-Dichloro-5-fluoropyridine-3-carbonitrile: A pyridine derivative with chloro and fluoro substituents.
5-Chloro-3-Cyano-4-Methoxy-2-(1H)-Pyridinone: A pyridine derivative with chloro, cyano, and methoxy groups.
Uniqueness
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the difluorocyclobutylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and may contribute to its specific applications and activities.
Properties
IUPAC Name |
5-chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O/c12-9-1-7(4-15)5-16-10(9)17-6-8-2-11(13,14)3-8/h1,5,8H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSDIJYISXAAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=C(C=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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